

chloranil mammalian toxicity compared to alternatives

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Compound Focus: Chloranil

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Chloranil Toxicity Profile and Mechanisms

The table below summarizes the key mammalian toxicity data and hazardous properties of **Chloranil** (Tetrachloro-p-benzoquinone).

Property	Data for Chloranil	Context and Evidence
Acute Oral Toxicity (LD ₅₀)	> 4000 mg/kg (Rat)	Classified as low acute mammalian toxicity [1].
Bioaccumulation Potential	High	Based on its chemical properties, it has a high potential to accumulate in organisms [1].
Irritant Status	Recognized Irritant	Identified as a substance with irritant properties [1].
Neurotoxic Mechanisms	Induces inflammation & oxidative stress in neuronal cells (in vitro/vivo)	Triggers TLR4/MyD88/NF-κB signaling, activates MAPK pathways (JNK, ERK), releases pro-inflammatory cytokines (TNF-α, IL-6) [2].

Property	Data for Chloranil	Context and Evidence
Hepatotoxic Effects	Causes acute liver injury & oxidative stress in mice (in vivo)	Evidence of hepatic oxidative damage and inflammatory response [2].
Primary Cellular Mechanism	Pro-oxidant & Pro-inflammatory	Generates ROS, forms covalent adducts with cellular macromolecules [2].

Detailed Experimental Evidence and Protocols

The toxicity of **Chloranil** has been characterized through specific experimental models. Here are the methodologies for key studies:

In Vitro Neurotoxicity Study in PC12 Cells

This study investigated the inflammatory response and cell viability [2].

- **Cell Line:** Rat pheochromocytoma PC12 cells.
- **Treatment:** Cells were exposed to Tetrachloro-p-benzoquinone (TCBQ, i.e., **Chloranil**).
- **Cell Viability Assay:** Evaluated using a Cell Counting Kit-8 (CCK-8).
- **Mechanistic Analysis:** Protein expression levels of TLR4, MyD88, phosphorylated JNK, and ERK were analyzed by western blot. Secretion of pro-inflammatory cytokines TNF- α and IL-6 was measured.
- **Key Finding:** Melatonin preconditioning (50-200 μ M for 1 hour) significantly ameliorated TCBQ-induced cytotoxicity and suppressed the pro-inflammatory signaling pathways.

In Vivo Toxicity Study in Mice

This study assessed systemic inflammatory and neurological damage [2].

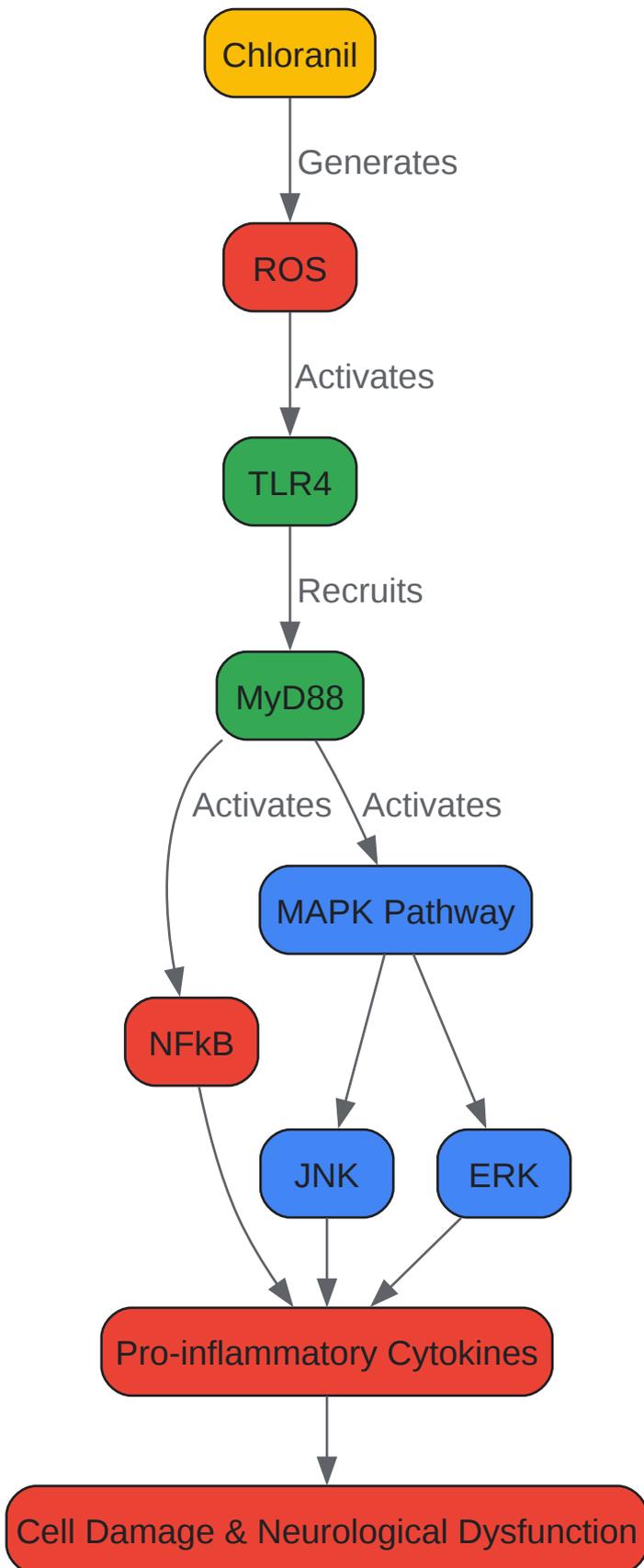
- **Model:** Adult male Kunming mice.
- **Treatment:** Mice were administered TCBQ (**Chloranil**) via intraperitoneal injection.
- **Tissue Examination:** Histopathological analysis of brain and liver tissues was performed.
- **Molecular Analysis:** Expression of inflammatory markers in the brain was assessed.

- **Key Finding:** Acute exposure to TCBQ triggered inflammation and neurological dysfunction in mice, which was mitigated by melatonin.

Chloranil Toxicity Signaling Pathway

The diagram below illustrates the cellular signaling pathway through which **Chloranil** exerts its neurotoxic effects, as identified in the research [2].

Chloranil-Induced Neuroinflammatory Signaling



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Insights for Comparative Assessment

While comprehensive quantitative data on alternatives is unavailable in the search results, the following points are crucial for researchers conducting a comparative risk assessment:

- **Regulatory Status: Chloranil** is classified as an **obsolete pesticide** and is **not approved** for use in the EU according to EC Regulation 1107/2009 [1]. This regulatory status is a critical differentiator from approved alternatives.
- **Mechanism-Based Toxicity:** The well-defined pro-inflammatory and oxidative stress mechanisms of **Chloranil** provide a framework for screening alternatives. Potential substitutes should be evaluated for their ability to avoid activating the TLR4/NF-κB pathway as strongly.
- **Protective Agents:** The demonstrated protective role of melatonin against **Chloranil**-induced toxicity [2] suggests that the toxic effects are manageable in a research context, which may be a consideration for lab safety protocols.

Conclusion

Chloranil exhibits **low acute oral toxicity but poses significant chronic risks** due to its potential to cause neuroinflammation and liver damage via well-defined oxidative and inflammatory pathways. Its high bioaccumulation potential and obsolete regulatory status are major disadvantages.

For a complete comparison, further specific information on modern alternative compounds would be needed, but the mechanistic data and regulatory status provided here strongly suggest that **Chloranil** is not suitable for new development projects.

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References

1. Chloranil (Ref: ENT 3747) - AERU - University of Hertfordshire [sitem.herts.ac.uk]

2. The protective role of melatonin preconditioning [sciencedirect.com]

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